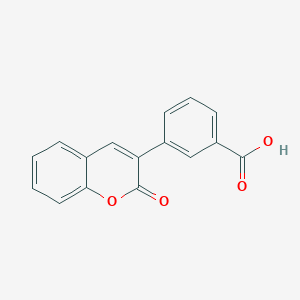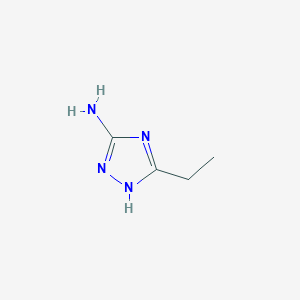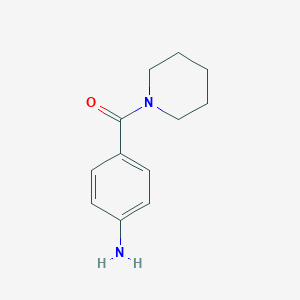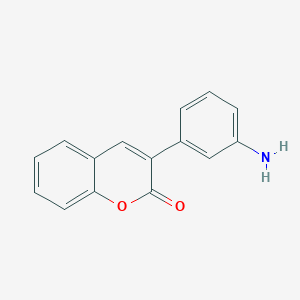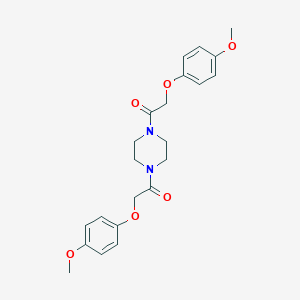
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-, commonly known as bis(4-methoxyphenyl) piperazine (BMP), is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. BMP is a piperazine derivative that has shown promising results in various scientific research studies due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- is not fully understood. However, it is believed that Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- exerts its effects by modulating various signaling pathways in the body. Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, there are also some limitations associated with Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-. For example, it has poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-. One potential area of study is the development of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)--based drugs for the treatment of various diseases. Another potential area of study is the investigation of the mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- in more detail. Additionally, future research could focus on optimizing the synthesis and purification of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- to improve its utility as a research tool.
Conclusion
In conclusion, Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- is a piperazine derivative that has shown promising results in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- and to optimize its synthesis and purification for use as a research tool.
Synthesemethoden
The synthesis of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- involves the reaction of piperazine with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been extensively studied for its potential applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
2882-23-7 |
|---|---|
Produktname |
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- |
Molekularformel |
C22H26N2O6 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-3-7-19(8-4-17)29-15-21(25)23-11-13-24(14-12-23)22(26)16-30-20-9-5-18(28-2)6-10-20/h3-10H,11-16H2,1-2H3 |
InChI-Schlüssel |
ZFNHZAHQXYCCTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Andere CAS-Nummern |
2882-23-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



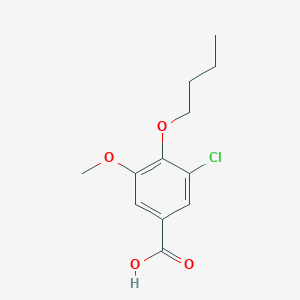
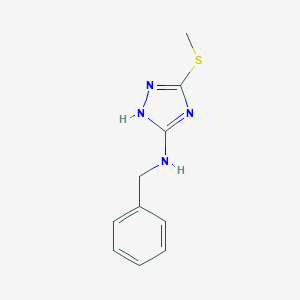
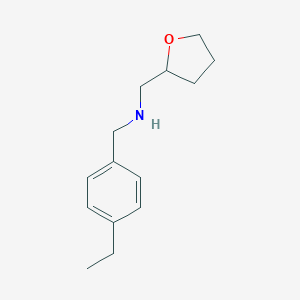
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
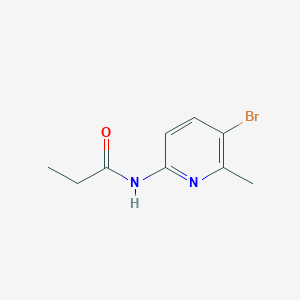
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
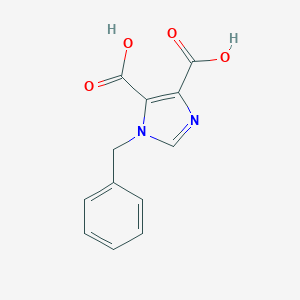
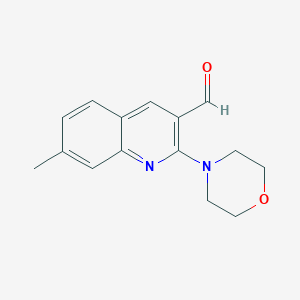
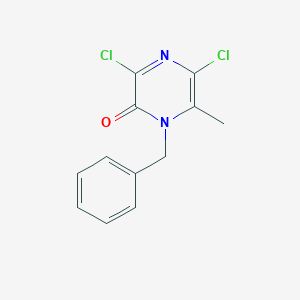
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
